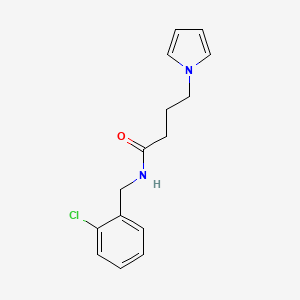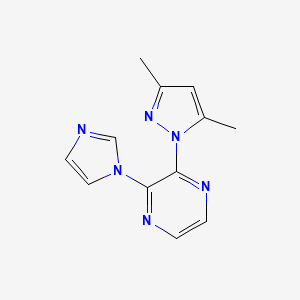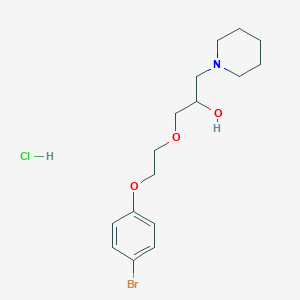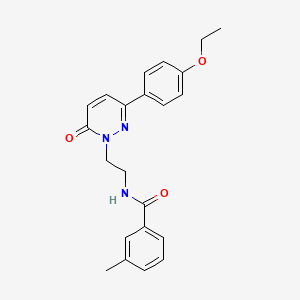
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide, commonly known as CBP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrrole-based CB1 receptor antagonist that has been shown to have potential therapeutic applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
CBP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, CBP has been shown to have potential applications in the treatment of obesity, anxiety, and depression.
Wirkmechanismus
CBP acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activity of the CB1 receptor, CBP can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, CBP has been shown to reduce food intake and body weight in animal models of obesity. CBP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CBP has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CBP is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, CBP has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of CBP in animal models. Additionally, CBP has a relatively low potency compared to other CB1 receptor antagonists, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CBP. One potential direction is to investigate the potential therapeutic applications of CBP in human clinical trials. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory, analgesic, anxiolytic, and antidepressant effects of CBP. Finally, there is a need for the development of more potent and selective CB1 receptor antagonists that can be used in conjunction with CBP to further elucidate the role of the CB1 receptor in various physiological processes.
In conclusion, CBP is a pyrrole-based CB1 receptor antagonist that has potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a potential candidate for the treatment of chronic pain, inflammation-related disorders, obesity, anxiety, and depression. While CBP has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to better understand the mechanisms underlying the effects of CBP and to develop more potent and selective CB1 receptor antagonists.
Synthesemethoden
CBP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 1H-pyrrole-1-carboxylic acid, followed by the condensation of the resulting carboxylic acid with butanoyl chloride. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-17-15(19)8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABDFJVRXMVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetic acid](/img/structure/B2472339.png)
![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)
![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)

![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2472349.png)
![4-Oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]chromene-2-carboxamide](/img/structure/B2472350.png)

![3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2472352.png)
![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)


![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)